Seralutinib

Vue d'ensemble

Description

Le séralutinib est un nouvel inhibiteur de kinase inhalé conçu pour traiter l’hypertension artérielle pulmonaire. Il cible le récepteur du facteur de croissance dérivé des plaquettes, le récepteur du facteur stimulant les colonies 1 et les kinases des récepteurs du facteur de croissance des mastocytes ou des cellules souches, qui sont impliquées dans les voies inflammatoires, prolifératives et fibrosantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du séralutinib implique plusieurs étapes, notamment la formation d’intermédiaires clés et leur couplage ultérieur. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail .

Méthodes de production industrielle

Le séralutinib est produit industriellement par une série de réactions chimiques optimisées pour une production à grande échelle. Le composé est formulé pour inhalation à l’aide d’un inhalateur de poudre sèche afin d’assurer une administration ciblée aux poumons .

Analyse Des Réactions Chimiques

Metabolic Pathways and Cytochrome P450 Interactions

Seralutinib undergoes hepatic metabolism primarily via cytochrome P450 (CYP) enzymes , with significant involvement of CYP3A4 and minor contributions from CYP1A2 . Key findings include:

-

This compound itself acts as a moderate CYP3A inhibitor and weak CYP1A2 inhibitor , altering the pharmacokinetics of co-administered drugs .

Enzyme Inhibition Profile

This compound directly inhibits kinase activity through competitive binding. Its selectivity and potency are summarized below:

Table 1: In Vitro Kinase Inhibition (IC₅₀ Values)

-

This compound’s hydrophobic structure (logP > 3) enhances lung tissue retention when administered via inhalation, minimizing systemic exposure .

Pharmacodynamic Interactions

This compound modulates downstream signaling pathways via kinase inhibition:

-

PDGFRβ Phosphorylation : 77–91% inhibition in rat lung tissue after PDGF-BB stimulation .

-

BMPR2 Upregulation : 2–2.5-fold dose-dependent increase in lung BMPR2 protein expression, counteracting PAH pathology .

-

Pro-Inflammatory Cytokine Suppression : Reduces TNF-α (p < 0.001) and MCP-1 levels while elevating anti-inflammatory IL-10 (p < 0.05) .

Drug-Drug Interaction Studies

Phase 1 trials evaluated this compound’s interaction with probe substrates:

Table 2: Impact of this compound on Substrate Pharmacokinetics

-

This compound did not significantly alter the pharmacokinetics of flurbiprofen (CYP2C9) or pravastatin (OATP1B1/1B3) .

Structural Determinants of Reactivity

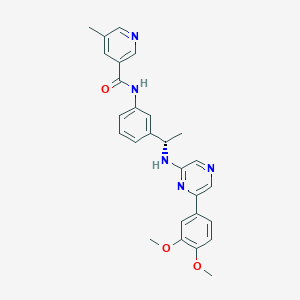

The molecular structure of this compound includes:

-

A pyrazinyl-aminoethylphenyl core facilitating kinase binding .

-

3,4-Dimethoxyphenyl and 5-methylpyridinecarboxamide groups enhancing hydrophobic interactions .

Key Structural Features:

-

IUPAC Name : N-[3-[(1S)-1-[[6-(3,4-Dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide .

Stability and Solubility

Applications De Recherche Scientifique

Seralutinib has several scientific research applications, particularly in the fields of:

Chemistry: Used as a model compound to study kinase inhibition and its effects on cellular pathways.

Biology: Investigated for its role in modulating inflammatory and proliferative pathways in cells.

Medicine: Primarily used in the treatment of pulmonary arterial hypertension, showing potential to improve pulmonary vascular resistance and right ventricular function

Industry: Utilized in the development of inhalation therapies for respiratory diseases.

Mécanisme D'action

Le séralutinib exerce ses effets en inhibant l’activité du récepteur du facteur de croissance dérivé des plaquettes, du récepteur du facteur stimulant les colonies 1 et des kinases des récepteurs du facteur de croissance des mastocytes ou des cellules souches. Ces kinases jouent un rôle crucial dans la croissance cellulaire anormale et le remodelage vasculaire observés dans l’hypertension artérielle pulmonaire. En bloquant ces voies, le séralutinib réduit l’inflammation, la prolifération et la fibrose dans les artères pulmonaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Imatinib : Un autre inhibiteur de kinase utilisé dans le traitement de certains cancers. .

Dasatinib : Un inhibiteur de kinase avec un profil cible plus large, utilisé en thérapie anticancéreuse. .

Unicité

L’unicité du séralutinib réside dans son administration ciblée par inhalation, qui permet une action directe sur les artères pulmonaires avec une exposition systémique minimale. Cette approche ciblée améliore son efficacité et réduit les effets secondaires potentiels par rapport aux inhibiteurs de kinase administrés par voie orale .

Activité Biologique

Seralutinib, an inhaled small-molecule kinase inhibitor, has emerged as a promising therapeutic agent for pulmonary arterial hypertension (PAH). Its biological activity primarily involves the inhibition of key signaling pathways associated with vascular remodeling and pulmonary hypertension. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound targets several receptor tyrosine kinases, including:

- Platelet-Derived Growth Factor Receptor (PDGFR) α and β

- Colony Stimulating Factor 1 Receptor (CSF1R)

- c-KIT

These targets play significant roles in the pathophysiology of PAH by promoting vascular smooth muscle cell proliferation and migration. The inhibition of these pathways leads to improved pulmonary hemodynamics and reduced vascular remodeling.

Efficacy in Animal Models

In preclinical studies, this compound demonstrated potent efficacy in two animal models of PAH. Key findings include:

- Improvement in Cardiopulmonary Hemodynamics : this compound significantly improved parameters such as mean pulmonary arterial pressure and pulmonary vascular resistance (PVR) compared to controls.

- Reduction in Right Ventricular Hypertrophy : Histological analysis showed decreased muscularization of small pulmonary arteries and reduced right ventricular hypertrophy.

Table 1: Effects of this compound in Animal Models

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Mean Pulmonary Arterial Pressure (mmHg) | 30 ± 2 | 25 ± 1 | p < 0.01 |

| Pulmonary Vascular Resistance (Wood Units) | 10 ± 1 | 7 ± 0.5 | p < 0.05 |

| Right Ventricular Hypertrophy (g) | 0.5 ± 0.05 | 0.3 ± 0.04 | p < 0.01 |

In Vitro Studies

In vitro studies further elucidated the mechanism by which this compound exerts its effects:

- Inhibition of Cell Proliferation : this compound inhibited the proliferation of human pulmonary arterial smooth muscle cells (HPASMCs) and fibroblasts with median inhibitory concentrations (IC50) significantly lower than imatinib.

- Phosphorylation Inhibition : It effectively inhibited PDGF-BB-induced PDGFRα/β autophosphorylation and c-KIT autophosphorylation in endothelial cells.

Table 2: In Vitro IC50 Values for this compound

| Cell Type | Target Kinase | IC50 (nM) |

|---|---|---|

| HPASMCs | PDGFRα/β | 10.2 |

| Human Lung Fibroblasts | PDGFRβ | 15.6 |

| Human Pulmonary Endothelial Cells | c-KIT | 7.8 |

Phase II Clinical Trial Results

The TORREY study was a pivotal phase II clinical trial assessing the efficacy of inhaled this compound in patients with WHO Group I PAH. The primary endpoint was the reduction in PVR after 24 weeks of treatment.

- Primary Endpoint Achievement : The study met its primary endpoint with a significant reduction in PVR.

- Improvement in Biomarkers : Patients receiving this compound showed a notable decrease in NT-proBNP levels, indicating improved cardiac function.

Table 3: Clinical Trial Outcomes

| Outcome Measure | Placebo Group | This compound Group | Significance |

|---|---|---|---|

| Change in PVR (Wood Units) | -0.5 ± 0.4 | -2.1 ± 0.5 | p < 0.001 |

| NT-proBNP Change (ng/L) | +50 ± 20 | -408.3 ± 30 | p < 0.001 |

| Functional Class Improvement | N/A | Class III improvement observed (p = .0476) |

Propriétés

IUPAC Name |

N-[3-[(1S)-1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJNPOSPVGRIAN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)[C@H](C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619931-27-9 | |

| Record name | Seralutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619931279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-N-(3-(1-((6-(3,4-dimethoxyphenyl)pyrazin-2-yl)amino)ethyl)phenyl)-5-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERALUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P63ZTE3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.